2-Bromo-6-(oxolan-3-yl)pyrazine
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Overview
Description
2-Bromo-6-(oxolan-3-yl)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a bromine atom at the 2-position and an oxolane (tetrahydrofuran) ring at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(oxolan-3-yl)pyrazine typically involves the bromination of 6-(oxolan-3-yl)pyrazine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvent and catalyst may vary to improve cost-efficiency and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(oxolan-3-yl)pyrazine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide.
Coupling Reactions: Palladium catalysts are commonly used in Suzuki-Miyaura and Sonogashira couplings, with bases such as potassium carbonate or cesium carbonate in solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyrazine, while a Suzuki-Miyaura coupling with a boronic acid would yield a biaryl compound .
Scientific Research Applications
2-Bromo-6-(oxolan-3-yl)pyrazine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates for antimicrobial and anticancer therapies.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Chemical Biology: It is employed in the study of enzyme inhibitors and other bioactive compounds.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(oxolan-3-yl)pyrazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrazine ring can interact with various biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-(oxolan-3-yl)pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
2-Bromo-6-(oxolan-3-yl)benzene: Contains a benzene ring instead of a pyrazine ring.
Uniqueness
2-Bromo-6-(oxolan-3-yl)pyrazine is unique due to the presence of both a bromine atom and an oxolane ring on the pyrazine scaffold. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Properties
Molecular Formula |
C8H9BrN2O |
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Molecular Weight |
229.07 g/mol |
IUPAC Name |
2-bromo-6-(oxolan-3-yl)pyrazine |
InChI |
InChI=1S/C8H9BrN2O/c9-8-4-10-3-7(11-8)6-1-2-12-5-6/h3-4,6H,1-2,5H2 |
InChI Key |
CIKSHNUZLQCRFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C2=CN=CC(=N2)Br |
Origin of Product |
United States |
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